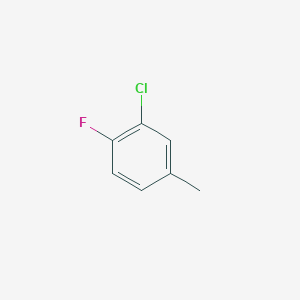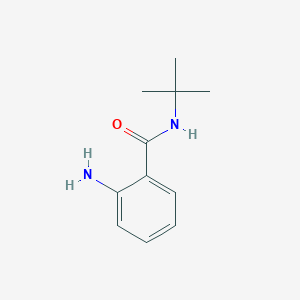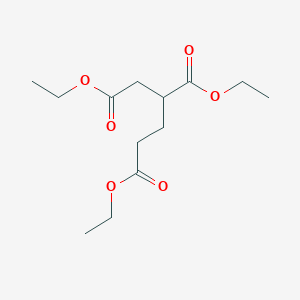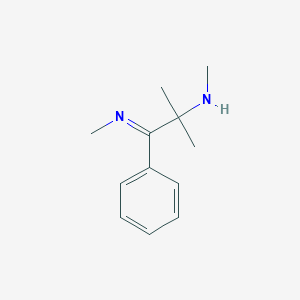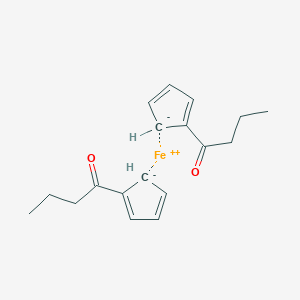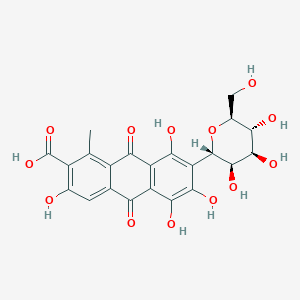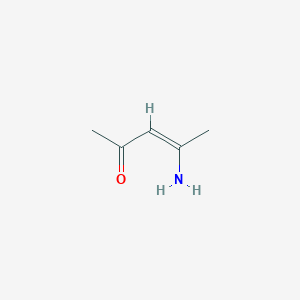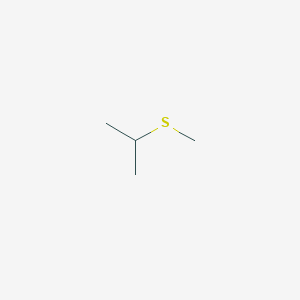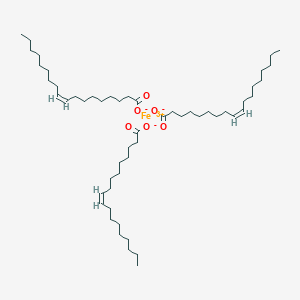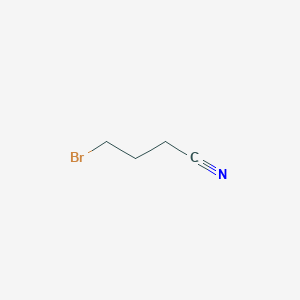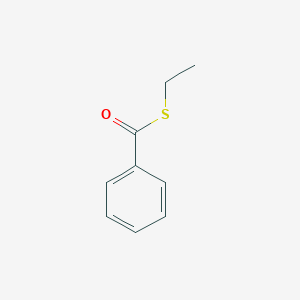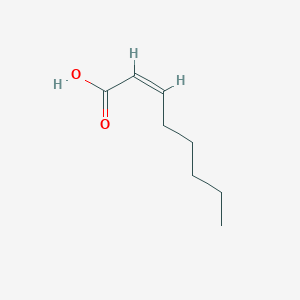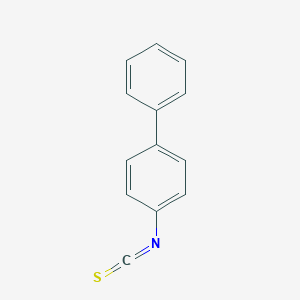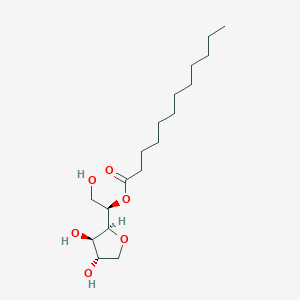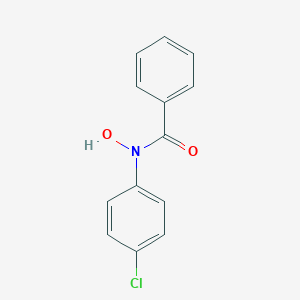
N-P-Chlorophenylbenzohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-P-Chlorophenylbenzohydroxamic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. CPBA is a derivative of hydroxamic acid and is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.
Wirkmechanismus
N-P-Chlorophenylbenzohydroxamic acid acts as a catalyst in biochemical reactions by facilitating the transfer of electrons between molecules. It has been shown to catalyze the oxidation of a variety of organic compounds, including alcohols, amines, and thiols. N-P-Chlorophenylbenzohydroxamic acid achieves this by forming a complex with the substrate, which then undergoes oxidation in the presence of an oxidizing agent.
Biochemische Und Physiologische Effekte
N-P-Chlorophenylbenzohydroxamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and carbonic anhydrase. N-P-Chlorophenylbenzohydroxamic acid has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-P-Chlorophenylbenzohydroxamic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. N-P-Chlorophenylbenzohydroxamic acid is also relatively inexpensive compared to other reagents and catalysts. However, N-P-Chlorophenylbenzohydroxamic acid has several limitations, including its limited solubility in water and its potential toxicity to living organisms.
Zukünftige Richtungen
There are several future directions for research involving N-P-Chlorophenylbenzohydroxamic acid. One area of interest is the development of new synthetic methods for the preparation of N-P-Chlorophenylbenzohydroxamic acid and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of N-P-Chlorophenylbenzohydroxamic acid, particularly in the treatment of microbial infections and cancer. Additionally, further research is needed to better understand the mechanism of action of N-P-Chlorophenylbenzohydroxamic acid and its effects on biological systems.
Conclusion
In conclusion, N-P-Chlorophenylbenzohydroxamic acid is a versatile compound that has been widely used in scientific research. It has a variety of applications in organic synthesis and biochemical reactions. N-P-Chlorophenylbenzohydroxamic acid has several advantages for use in lab experiments, but also has limitations. Future research on N-P-Chlorophenylbenzohydroxamic acid will likely focus on the development of new synthetic methods and the investigation of its potential therapeutic applications.
Synthesemethoden
N-P-Chlorophenylbenzohydroxamic acid can be synthesized by the reaction of p-chloroaniline with benzoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form N-P-Chlorophenylbenzohydroxamic acid. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-P-Chlorophenylbenzohydroxamic acid has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of hydroxamic acid derivatives. N-P-Chlorophenylbenzohydroxamic acid has also been used as a catalyst in the synthesis of peptides and as a reagent for the determination of trace amounts of iron in biological samples.
Eigenschaften
CAS-Nummer |
1528-82-1 |
|---|---|
Produktname |
N-P-Chlorophenylbenzohydroxamic acid |
Molekularformel |
C13H10ClNO2 |
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-8-12(9-7-11)15(17)13(16)10-4-2-1-3-5-10/h1-9,17H |
InChI-Schlüssel |
HTIPICBYVFHTEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Andere CAS-Nummern |
1528-82-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



